molecular formula C10H7NO3S B8655387 Methyl 4-isothiocyanatocarbonylbenzoate CAS No. 220873-58-5

Methyl 4-isothiocyanatocarbonylbenzoate

Cat. No.: B8655387
CAS No.: 220873-58-5
M. Wt: 221.23 g/mol
InChI Key: KGGROHGITJFOHJ-UHFFFAOYSA-N
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Description

Methyl 4-isothiocyanatocarbonylbenzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with an isothiocyanate (-N=C=S) group at the 4-position. This structure combines the reactivity of isothiocyanates with the stability of ester groups, making it valuable in pharmaceutical and agrochemical research. Its applications include serving as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation .

Properties

CAS No.

220873-58-5

Molecular Formula

C10H7NO3S

Molecular Weight

221.23 g/mol

IUPAC Name

methyl 4-carbonisothiocyanatidoylbenzoate

InChI

InChI=1S/C10H7NO3S/c1-14-10(13)8-4-2-7(3-5-8)9(12)11-6-15/h2-5H,1H3

InChI Key

KGGROHGITJFOHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Methyl Isothiocyanate

Structural Differences : Unlike Methyl 4-isothiocyanatocarbonylbenzoate, methyl isothiocyanate (MITC) is a simpler molecule with only the -N=C=S group attached to a methyl group.
Reactivity and Safety :

  • MITC is highly reactive with oxidizing agents, acids, bases, amines, and water, necessitating stringent storage conditions (e.g., inert atmospheres, low temperatures) .
  • In contrast, the ester group in this compound may reduce volatility and moderate reactivity compared to MITC, though the isothiocyanate group retains sensitivity to nucleophiles.
    Applications : MITC is widely used as a soil fumigant, while the benzoate derivative is more specialized in drug discovery due to its aromatic backbone.

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

Structural Differences : This compound features acetamido (-NHCOCH₃), chloro (-Cl), and methoxy (-OCH₃) substituents instead of the isothiocyanate and carbonyl groups.
Physicochemical Properties :

Property This compound Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate
Key Functional Groups -COOCH₃, -N=C=S -COOCH₃, -NHCOCH₃, -Cl, -OCH₃
Reactivity High (isothiocyanate) Moderate (amide/chloro)
Applications Enzyme inhibitors, drug intermediates Antibacterial agents, kinase inhibitors

The acetamido and chloro groups enhance hydrogen-bonding interactions, making this compound more suited for targeting bacterial proteins .

4-Methoxybenzyl Isothiocyanate

Structural Differences : Contains a benzyl group with a methoxy substituent and an isothiocyanate group.
Stability and Solubility :

  • The methoxy group increases electron density on the aromatic ring, enhancing solubility in polar solvents compared to this compound.
  • Both compounds share isothiocyanate reactivity but differ in applications: 4-Methoxybenzyl isothiocyanate is used in cancer research for its apoptosis-inducing properties, whereas the benzoate derivative is tailored for covalent binding in enzyme inhibition .

Key Research Findings

  • Synthetic Utility : this compound’s ester group allows for facile hydrolysis to carboxylic acids, enabling modular drug design. This is less feasible in MITC or benzyl isothiocyanate derivatives .
  • Safety Profile : While MITC requires extreme precautions due to acute toxicity, this compound’s lower volatility reduces inhalation risks, though skin/eye contact remains hazardous .
  • Biological Activity : The benzoate backbone in this compound enhances binding to hydrophobic enzyme pockets, a property absent in simpler isothiocyanates .

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